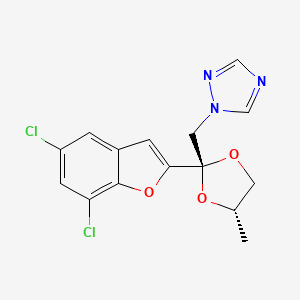

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-

Beschreibung

The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- (hereafter referred to as Compound A) is a triazole derivative characterized by:

- A 5,7-dichloro-substituted benzofuran moiety.

- A 4-methyl-1,3-dioxolane ring fused to the benzofuran.

- A trans-configuration at the stereogenic centers of the dioxolane ring.

- A 1,2,4-triazole group linked via a methyl bridge.

Its synthesis likely involves regioselective alkylation of 1,2,4-triazole with a tosylated dioxolane intermediate, followed by functionalization of the benzofuran ring, as seen in analogous triazole syntheses .

Eigenschaften

CAS-Nummer |

98519-26-7 |

|---|---|

Molekularformel |

C15H13Cl2N3O3 |

Molekulargewicht |

354.2 g/mol |

IUPAC-Name |

1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H13Cl2N3O3/c1-9-5-21-15(23-9,6-20-8-18-7-19-20)13-3-10-2-11(16)4-12(17)14(10)22-13/h2-4,7-9H,5-6H2,1H3/t9-,15+/m0/s1 |

InChI-Schlüssel |

WWNAUNMOERXNGG-BJOHPYRUSA-N |

Isomerische SMILES |

C[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

Kanonische SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Other Synthetic Strategies for 1,2,4-Triazole Derivatives

Literature reviews highlight alternative methods involving:

- Esterification of carboxylic acids followed by hydrazinolysis.

- Formation of carbothioamides and subsequent alkaline cyclization to triazole-3-thiones.

- Functionalization via Mannich reactions or sulfonylation to diversify biological activity.

These methods are more relevant for analogues or derivatives with different substitution patterns but provide insight into the chemical versatility of the 1,2,4-triazole scaffold.

Application to Complex Substituents

The incorporation of the 5,7-dichloro-2-benzofuranyl and 4-methyl-1,3-dioxolan-2-yl groups likely involves:

- Pre-synthesis of the substituted benzofuran and dioxolane intermediates.

- Attachment to the triazole core via nucleophilic substitution or alkylation at the N1 position of the triazole ring.

- Control of stereochemistry to obtain the trans isomer, possibly through selective reaction conditions or chiral auxiliaries.

While specific detailed protocols for this exact compound are scarce in open literature, the foundational synthetic steps are consistent with the above-described methods.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents & Conditions | Product Form & Yield | Remarks |

|---|---|---|---|

| Step 1: Cyclization | Methyl formate, hydrazine hydrate (85%), ammonium chloride; sealed autoclave at 120-130°C for 1-1.5 h | White milky emulsion | Removal of methanol by venting |

| Step 2: Reflux & Crystallization | Ethanol (95%), reflux, hot filtration, cooling to RT, centrifugation, drying at 83°C | White crystalline 1H-1,2,4-triazole | ~90% hydrazine recovery, high purity |

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich 1,2,4-triazole ring undergoes electrophilic substitution at nitrogen or carbon atoms due to the aromatic π-electron system . Key reactions include:

Nucleophilic Substitution Reactions

The triazole and dioxolane moieties enable nucleophilic substitution, particularly under basic or catalytic conditions:

Cycloaddition Reactions

The triazole’s electron-deficient carbons participate in [3+2] cycloadditions, forming fused heterocycles :

-

Huisgen Cycloaddition :

Oxidation and Reduction

Functional groups in the compound show distinct redox behavior:

Hydrolysis and Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis, altering the compound’s solubility and reactivity:

-

Acidic Hydrolysis (HCl, H₂O):

-

Cleavage of dioxolane to form a diol intermediate.

-

Rate influenced by trans-configuration (t₁/₂ = 2.5 h at pH 2).

-

-

Basic Hydrolysis (NaOH, EtOH):

Metal Coordination Reactions

The triazole nitrogen atoms act as ligands for transition metals, enabling applications in catalysis :

| Metal | Complex Type | Application |

|---|---|---|

| Cu(II) | Tetradentate complex | Antibacterial agents |

| Ag(I) | Linear coordination polymer | Photoluminescent materials |

Biological Reactivity

The compound interacts with biological targets via:

-

CYP450 Inhibition : Competitive binding to heme iron in cytochrome P450 enzymes (IC₅₀ = 1.2 μM).

-

DNA Intercalation : Planar benzofuran moiety inserts into DNA base pairs (ΔTm = +4.5°C).

Key Structural and Reaction Data

| Property | Value | Source |

|---|---|---|

| InChI | InChI=1S/C16H13Cl2N3O3/... | |

| pKa (triazole) | 10.26 | |

| LogP | 2.8 |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antifungal Activity

1H-1,2,4-Triazoles are well-known for their antifungal properties. Research indicates that derivatives of this compound can inhibit the growth of various fungal pathogens. For instance, studies have shown that triazole compounds exhibit strong activity against species such as Candida albicans and Aspergillus fumigatus, making them valuable in treating fungal infections .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of 1H-1,2,4-Triazole and evaluated their antifungal activity. The results demonstrated that modifications to the benzofuran moiety significantly enhanced antifungal potency compared to the parent compound .

Anticancer Potential

Emerging research has also highlighted the anticancer potential of triazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study: Cell Line Testing

In vitro studies using breast cancer cell lines revealed that specific derivatives of this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Agricultural Applications

Fungicides

The agricultural sector has recognized the utility of triazole compounds as fungicides. Their ability to inhibit sterol biosynthesis in fungi makes them effective against crop diseases caused by fungal pathogens .

Case Study: Field Trials

Field trials conducted on wheat crops treated with formulations containing triazole derivatives showed a significant reduction in disease incidence caused by Fusarium graminearum. This resulted in improved yield and quality of the harvested grain .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Structural Comparison of Compound A with Analogs

*Note: Based on analogs, Compound A’s molecular formula is likely C₁₅H₁₂Cl₂N₃O₃ (hypothesized from with additional Cl).

Key Observations :

- Substituent Effects: Chlorine vs. Methoxy: Chlorine atoms (electron-withdrawing) in Compound A may enhance antifungal activity compared to methoxy groups (electron-donating) in the dimethoxy analog, as chloro-substituted triazoles often exhibit stronger binding to fungal cytochrome P450 enzymes . Number of Chlorines: The 5,7-dichloro substitution in Compound A could improve bioactivity over the mono-chloro cis isomer () due to increased lipophilicity and target affinity.

- Stereochemistry: The trans-configuration in Compound A may confer distinct physicochemical properties (e.g., solubility, melting point) compared to the cis isomer (). In difenoconazole, cis-trans diastereomers exhibit differences in fungicidal efficacy, suggesting stereochemistry critically impacts biological activity .

Challenges :

- Regioselectivity : Alkylation of 1,2,4-triazole typically favors N1-substitution (~70% yield), but competing N4-substitution can reduce purity .

- Steric Effects : The bulky dioxolane-benzofuran group in Compound A may influence reaction kinetics compared to smaller analogs.

Table 2: Reported Activities of Triazole Derivatives

*Hypothesized based on , which states 1,2,4-triazoles with halogenated aryl groups show broad-spectrum fungicidal activity.

Mechanistic Insights :

- Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. The 5,7-dichloro groups in Compound A may enhance binding affinity compared to non-halogenated analogs .

- Safety Profile: Unlike azocyclotin (organotin compound, banned for teratogenicity), Compound A’s dichloro-methyl structure likely reduces mammalian toxicity .

Physicochemical Properties

- Stability: The trans-configuration may offer greater conformational stability than cis isomers, as seen in difenoconazole’s diastereomers .

Biologische Aktivität

1H-1,2,4-Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound in focus, 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- , features a unique structural composition that may enhance its bioactivity compared to simpler triazole compounds. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound contains:

- A triazole ring , which is known for its stability and reactivity.

- A dioxolane moiety , which contributes to its chemical properties.

- A dichlorobenzofuran substituent , which may influence its biological interactions.

These structural features suggest potential for a range of biological activities due to the electron-rich nature of the triazole ring and the presence of various functional groups.

Antifungal Activity

The triazole core is a pharmacophore in many antifungal agents. Studies have shown that derivatives of 1H-1,2,4-triazole exhibit significant antifungal activity by inhibiting ergosterol biosynthesis in fungal cell walls. For instance:

- In vitro studies demonstrated that certain triazole derivatives effectively inhibited fungal growth against various strains (e.g., Candida spp.) .

- The compound's unique substituents may enhance its efficacy against resistant fungal strains.

Antibacterial Properties

Research indicates that 1H-1,2,4-triazoles possess antibacterial properties:

- Newly synthesized derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .

- The minimum inhibitory concentration (MIC) values suggest that some derivatives exhibit strong antibacterial effects against drug-resistant strains like MRSA .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential:

- Some studies indicate that they can inhibit specific kinases involved in tumor growth .

- For example, certain triazoles have shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization and affecting the cell cycle .

Case Studies

The mechanisms through which these compounds exert their biological effects include:

Q & A

Basic: What are the optimal synthetic routes for preparing trans-configured 1H-1,2,4-triazole derivatives with dichlorobenzofuran substituents?

Answer:

Synthesis typically involves multi-step protocols starting with hydrazide intermediates. For example, refluxing dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization in water-ethanol, yields triazole precursors (65% yield, m.p. 141–143°C) . Subsequent condensation with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) produces target compounds. The trans configuration is controlled by steric and electronic factors during cyclization. Methodological optimization should include solvent polarity adjustments (e.g., DMSO vs. ethanol) and reaction time variations to minimize byproducts .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this triazole derivative?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., coupling constants for trans vs. cis configurations).

- IR spectroscopy : For identifying functional groups like C-Cl (650–800 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) .

- Elemental analysis (EA) : To validate stoichiometry (e.g., %C, %H, %N) with ≤0.4% deviation from theoretical values .

- Melting point (m.p.) analysis : To assess purity (sharp melting ranges indicate high crystallinity) .

Advanced: How can experimental design address challenges in isolating stereoisomers or minimizing side reactions during synthesis?

Answer:

- Stereochemical control : Use chiral catalysts (e.g., enantioselective organocatalysts) or steric directing groups to favor trans configurations. Computational modeling (DFT) can predict transition-state energies to optimize reaction conditions .

- Side-reaction mitigation : Employ orthogonal protecting groups for sensitive moieties (e.g., benzofuranyl rings) and monitor intermediates via TLC/HPLC .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while non-polar solvents (e.g., hexane) improve crystallization .

Advanced: How should researchers analyze contradictory data in biological activity assays (e.g., varying IC50 values across studies)?

Answer:

Contradictions often arise from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO concentration affects membrane permeability) .

- Structural analogs : Minor substituent changes (e.g., 5,7-dichloro vs. 4-chloro benzofurans) drastically alter binding affinities. Compare with structurally validated compounds (e.g., fluconazole derivatives) .

- Statistical rigor : Use dose-response curves with ≥3 replicates and apply ANOVA to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What theoretical frameworks guide the design of triazole-based compounds for targeted biological applications?

Answer:

- QSAR models : Relate electronic parameters (e.g., Hammett σ values) to antifungal activity. For example, electron-withdrawing groups (Cl) enhance membrane penetration .

- Molecular docking : Use AutoDock or Schrödinger to predict interactions with cytochrome P450 enzymes (e.g., CYP51 in fungi). Focus on hydrogen bonding with triazole N3 and hydrophobic contacts with dichlorobenzofurans .

- Pharmacophore mapping : Identify critical features like triazole ring geometry and chloro-substituent positions for target engagement .

Advanced: How can researchers resolve discrepancies in computational vs. experimental solubility/stability profiles?

Answer:

- Solubility : Compare predicted logP (e.g., ChemAxon) with experimental shake-flask method data. Adjust for crystal packing effects (e.g., via X-ray diffraction) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and correlate with DFT-predicted bond dissociation energies. Hydrolytically sensitive dioxolane rings may require formulation in anhydrous matrices .

Advanced: What methodological strategies validate the environmental fate of this compound (e.g., photodegradation pathways)?

Answer:

- Photolysis studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic media, monitoring degradation via LC-MS. Chlorine substituents increase resistance to oxidation .

- QSAR-ECOSAR : Predict ecotoxicity (e.g., Daphnia magna LC50) using fragment-based models. Compare with experimental microcosm data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.